molecular formula C7H6N4O2S B2853068 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1553367-71-7

5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2853068
CAS RN: 1553367-71-7
M. Wt: 210.21
InChI Key: QGHNSBDEZYGUPW-UHFFFAOYSA-N
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Description

The compound “5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . Specific synthesis methods for “this compound” are not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring. There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .

Advantages and Limitations for Lab Experiments

MTTCA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, one limitation of MTTCA is that it has low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MTTCA. One possible direction is to study its potential as a precursor for the synthesis of other compounds with biological activity. Another direction is to study its potential as a corrosion inhibitor for other metals. Additionally, more research is needed to understand the mechanism of action of MTTCA and its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

MTTCA can be synthesized using various methods, including the reaction of 5-methyl-2-aminothiazole with 4H-1,2,4-triazole-3-thiol in the presence of a suitable oxidizing agent. Another method involves the reaction of 5-methyl-2-chlorothiazole with 4H-1,2,4-triazole-3-thiol in the presence of a base.

Scientific Research Applications

MTTCA has been studied for its potential as a building block for the synthesis of other compounds. For example, MTTCA can be used as a precursor for the synthesis of 5-methyl-2-(4H-1,2,4-triazol-3-yl)thiazolo[5,4-b]pyridine, which has been shown to have antitumor activity. MTTCA has also been studied for its potential as a corrosion inhibitor for mild steel.

properties

IUPAC Name

5-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c1-3-4(7(12)13)10-6(14-3)5-8-2-9-11-5/h2H,1H3,(H,12,13)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNSBDEZYGUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1553367-71-7
Record name 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
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